![molecular formula C29H29F6N3S B171684 N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea CAS No. 1240466-16-3](/img/structure/B171684.png)
N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea
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Overview
Description
“N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N’-[3,5-bis(trifluoromethyl)phenyl]thiourea” is a (thio)urea derivative . Over the last decade, the use of (thio)urea derivatives as organocatalysts in organic chemistry has increased rapidly . One of the key features is their ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclohexyl group attached to a thiourea group, which is further attached to a phenyl group with two trifluoromethyl groups . The presence of these groups could potentially influence the compound’s reactivity and properties.Chemical Reactions Analysis
As a (thio)urea derivative, this compound can act as an organocatalyst, promoting various organic transformations . It can activate substrates and stabilize partially developing negative charges in the transition states, which is a key feature of (thio)urea derivatives .Scientific Research Applications
I have conducted a search for the scientific research applications of the compound , but unfortunately, the available information does not cover six to eight unique applications in detail. The compound is known for its use in organic transformations and as a catalyst, particularly for its ability to activate substrates and stabilize developing charges in transition states through hydrogen bonding .
Mechanism of Action
Target of Action
It is known that thiourea derivatives, such as this compound, are often used as organocatalysts in organic chemistry . They are known to activate substrates and stabilize partially developing negative charges (e.g., oxyanions) in the transition states .
Mode of Action
The compound operates by employing explicit double hydrogen bonding . This allows it to activate substrates and stabilize partially developing negative charges in the transition states . This is a key feature of (thio)urea derivatives used as organocatalysts .
Biochemical Pathways
It is known that thiourea derivatives are used extensively in promoting organic transformations . The exact pathways would depend on the specific reactions being catalyzed.
Result of Action
The result of the compound’s action would depend on the specific reactions it is used to catalyze. As an organocatalyst, it would facilitate various organic transformations . The exact molecular and cellular effects would depend on the specific context of its use.
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Future Directions
The use of (thio)urea derivatives as organocatalysts in organic chemistry has increased rapidly over the last decade . This compound, with its ability to activate substrates and stabilize partially developing negative charges, could play a significant role in future research and applications of (thio)urea-based catalysts .
properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-(dibenzylamino)cyclohexyl]thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29F6N3S/c30-28(31,32)22-15-23(29(33,34)35)17-24(16-22)36-27(39)37-25-13-7-8-14-26(25)38(18-20-9-3-1-4-10-20)19-21-11-5-2-6-12-21/h1-6,9-12,15-17,25-26H,7-8,13-14,18-19H2,(H2,36,37,39)/t25-,26-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJKVSGWNLVFSL-CLJLJLNGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29F6N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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